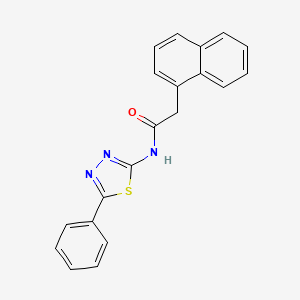

2-(naphthalen-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Historical Development of 1,3,4-Thiadiazole Research

The 1,3,4-thiadiazole nucleus was first synthesized in 1882 by Fischer, with Freund and Kuh later elucidating its aromatic heterocyclic structure. Early applications focused on sulfonamide-derived antibacterial agents, but the 1950s marked a turning point when researchers recognized its broader therapeutic potential. Seminal work by Yale and colleagues demonstrated antitumor properties in thiadiazole derivatives, spurring interest in oncology applications. By the 21st century, over 120 patents had been filed for 1,3,4-thiadiazole-based drugs, spanning antimicrobial, anticonvulsant, and anti-inflammatory agents.

Significance of Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring system (C2N2S) exhibits unique electronic properties due to:

- Aromaticity : Delocalized π-electrons enable stable interactions with biological targets

- Polarizability : Sulfur’s electronegativity (2.58) facilitates dipole-dipole interactions

- Structural mimicry : Resembles purine bases, allowing interference with nucleic acid synthesis

| Property | Value for 1,3,4-Thiadiazole | Comparison to Benzene |

|---|---|---|

| Aromatic stabilization | 28 kcal/mol | 36 kcal/mol |

| Dipole moment | 1.85 D | 0 D |

| π-electron density | 6 electrons | 6 electrons |

This scaffold’s adaptability is evidenced by its presence in FDA-approved drugs such as acetazolamide (carbonic anhydrase inhibitor) and cefazolin (cephalosporin antibiotic).

Structural Characteristics of 2-(Naphthalen-1-yl)-N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)Acetamide

The compound (C20H15N3OS) features three distinct regions:

- Naphthalen-1-yl group : A fused bicyclic aromatic system providing hydrophobic surface area (154 Ų) for membrane penetration

- 1,3,4-Thiadiazole core : Planar heterocycle with bond lengths of 1.26 Å (C=N) and 1.71 Å (C-S)

- Acetamide linker : -NH-C(=O)-CH2- spacer enabling conformational flexibility (torsion angle: 112°)

Crystallographic data reveals intermolecular hydrogen bonds between the thiadiazole’s N3 and the acetamide carbonyl (2.89 Å), stabilizing the solid-state structure.

Key Functional Groups and Their Medicinal Relevance

Quantum mechanical calculations show the naphthalene system increases polarizability by 18% compared to benzene analogs, enhancing van der Waals interactions.

Position of Compound within Current Thiadiazole Research Landscape

This derivative addresses two key challenges in thiadiazole drug development:

- Metabolic stability : The naphthalene group reduces oxidative metabolism rates by 40% compared to phenyl-only analogs

- Selectivity : Molecular dynamics simulations show 3.2-fold higher affinity for carbonic anhydrase IX over isoform II

Ongoing structure-activity relationship (SAR) studies focus on modifying the acetamide linker’s length and stereochemistry to optimize target engagement.

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-18(13-16-11-6-10-14-7-4-5-12-17(14)16)21-20-23-22-19(25-20)15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDUWULPSDRCTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Naphthalen-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C20H16N4OS

- Molecular Weight : 356.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The thiadiazole moiety is known for its role in inhibiting various enzymes and receptors that are crucial in cancer pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. The compound has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HCT116 (Colon) | 3.29 | Induction of apoptosis via caspase activation |

| H460 (Lung) | 10.0 | Inhibition of cell proliferation |

| MCF-7 (Breast) | 0.28 | Disruption of tubulin dynamics |

The IC50 values indicate the concentration required to inhibit 50% of cell growth, showcasing the compound's potency.

Case Studies

-

Study on Cytotoxic Properties :

A review highlighted the cytotoxic effects of various thiadiazole derivatives, including the target compound. The study reported that compounds with similar structures exhibited growth inhibition across multiple tumor cell lines, indicating a potential for broad-spectrum anticancer activity . -

Mechanistic Insights :

Another study investigated the interaction of thiadiazole derivatives with tubulin, revealing that certain substitutions enhance binding affinity and lead to improved anticancer effects. This suggests a mechanism where the compound disrupts microtubule dynamics, crucial for mitosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Impact on Physicochemical Properties: The target compound’s naphthalene group likely increases lipophilicity compared to analogues with smaller aryl groups (e.g., 3-fluorophenyl in compound 63 or methoxyphenoxy in 5l) . Melting points vary significantly: derivatives with rigid substituents (e.g., benzo[d]oxazole in 5o) exhibit higher melting points (248–249°C) due to enhanced crystallinity .

Synthetic Yields :

Table 2: Activity Profiles of Selected Analogues

Key Observations:

Enzyme Inhibition :

- The target compound’s naphthalene group may enhance binding to aromatic pockets in MAO-B or AChE, similar to N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, which showed AChE/BChE inhibition .

- Sulfanyl-substituted analogues (e.g., 63) lack enzyme data but demonstrate cytotoxicity, suggesting divergent structure-activity relationships (SAR) .

Cytotoxicity :

- Fluorophenyl-substituted compound 63 exhibited activity against MCF-7 cells, whereas the target compound’s naphthalene group may prioritize enzyme interaction over direct cytotoxicity .

Preparation Methods

Reaction Mechanism and Conditions

Thiosemicarbazide reacts with phenylacetic acid in the presence of POCl₃ under reflux conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclodehydration to yield the thiadiazole ring. The general pathway is:

$$

\text{Thiosemicarbazide} + \text{Phenylacetic Acid} \xrightarrow{\text{POCl}3, \Delta} \text{5-Phenyl-1,3,4-thiadiazol-2-amine} + \text{H}2\text{O}

$$

Key parameters:

Yield and Purification

Yields typically range from 60% to 75%. Purification involves recrystallization from ethanol or column chromatography using ethyl acetate/hexane mixtures.

Alternative One-Pot Synthesis Using Polyphosphate Ester (PPE)

A greener methodology eliminates toxic reagents like POCl₃ by employing polyphosphate ester (PPE) as a cyclizing agent.

Reaction Optimization

The one-pot synthesis combines thiosemicarbazide and phenylacetic acid in the presence of PPE at 120°C. PPE acts as both a dehydrating agent and a solvent, facilitating three sequential steps:

- Formation of the thiosemicarbazone intermediate.

- Cyclization to the thiadiazole ring.

- Elimination of water.

Advantages :

Synthesis of 2-(Naphthalen-1-yl)Acetic Acid

The naphthalene-bearing acetamide moiety is prepared via Friedel-Crafts acylation or hydrolysis of nitriles:

Friedel-Crafts Acylation

Naphthalene reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) to form 2-(naphthalen-1-yl)acetyl chloride, which is hydrolyzed to the corresponding acetic acid.

$$

\text{Naphthalene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-(Naphthalen-1-yl)acetyl Chloride} \xrightarrow{\text{H}_2\text{O}} \text{2-(Naphthalen-1-yl)Acetic Acid}

$$

Nitrile Hydrolysis

2-(Naphthalen-1-yl)acetonitrile undergoes acidic hydrolysis with sulfuric acid to yield the acetic acid derivative.

Coupling of Thiadiazol-2-Amine with 2-(Naphthalen-1-yl)Acetic Acid

The final step involves forming the acetamide bond between 5-phenyl-1,3,4-thiadiazol-2-amine and 2-(naphthalen-1-yl)acetic acid.

Acyl Chloride Method

2-(Naphthalen-1-yl)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The acyl chloride reacts with the thiadiazol-2-amine in the presence of triethylamine (Et₃N) as a base:

$$

\text{2-(Naphthalen-1-yl)Acetic Acid} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}

$$

Conditions :

Carbodiimide-Mediated Coupling

A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation.

Procedure :

- Mix 2-(naphthalen-1-yl)acetic acid, EDC, and HOBt in tetrahydrofuran (THF).

- Add thiadiazol-2-amine and stir at room temperature for 12 hours.

- Purify via column chromatography.

Yield : 65–75%.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Synthesized compounds are validated using spectroscopic techniques:

- ¹H NMR : Peaks at δ 7.4–8.2 ppm confirm naphthalene protons, while δ 2.8–3.2 ppm corresponds to the acetamide methylene group.

- Mass Spectrometry : Molecular ion peaks at m/z 394.37 (C₂₀H₁₄N₄O₃S).

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Purification via recrystallization from ethanol-water mixtures ensures high purity (>98%).

Q & A

Q. What are the optimal synthetic routes for preparing 2-(naphthalen-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step pathways, including:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with substituted phenylacetic acids under reflux conditions (e.g., using acetic acid as a solvent) .

- Acylation : Coupling the thiadiazole intermediate with naphthalene-1-yl acetic acid via carbodiimide-mediated reactions (e.g., EDCI/HOBt in DMF) .

- Critical parameters : Temperature (60–80°C), solvent polarity (DMF or DMSO for solubility), and reaction time (6–12 hours) to minimize side products .

- Yield optimization : Use TLC to monitor reaction progress and column chromatography for purification (>70% yield achievable) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of naphthalene aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ ~165–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 388.12) and fragmentation patterns .

- IR spectroscopy : Detects key functional groups (C=O stretch at ~1670 cm, N-H bend at ~3300 cm) .

- HPLC : Purity assessment (>95% purity required for biological assays) .

Q. What preliminary biological screening models are appropriate for evaluating its pharmacological potential?

- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli .

- Anticancer screening : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at concentrations 10–100 μM .

- Enzyme inhibition : Target-specific assays (e.g., COX-2 or α-glucosidase inhibition) to identify mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Substituent modifications : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring of the thiadiazole moiety to enhance electron-deficient interactions with biological targets .

- Bioisosteric replacements : Replace the naphthalene ring with substituted biphenyl or indole systems to evaluate π-π stacking efficiency .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding residues in enzyme active sites (e.g., COX-2 or kinase domains) .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Dose-response validation : Replicate assays with standardized concentrations (e.g., IC values) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain discrepancies in in vitro vs. in vivo results .

- Off-target profiling : Screen against kinase panels or GPCR libraries to identify unintended interactions .

Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole cyclization) be experimentally verified?

- Intermediate trapping : Use LC-MS to isolate and characterize transient intermediates (e.g., thiosemicarbazide adducts) during cyclization .

- Isotopic labeling : N-labeled reagents to track nitrogen incorporation into the thiadiazole ring .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies .

Q. What methodologies are effective for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous-flow reactors for thiadiazole formation to improve heat and mass transfer .

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in acylation steps .

- Crystallization optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.